molecular formula C11H16N2O2 B12549848 2-Amino-N-(4-hydroxybutyl)benzamide CAS No. 146381-58-0

2-Amino-N-(4-hydroxybutyl)benzamide

Cat. No.: B12549848
CAS No.: 146381-58-0
M. Wt: 208.26 g/mol
InChI Key: IZQZOBYFAMJZOU-UHFFFAOYSA-N
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Description

2-Amino-N-(4-hydroxybutyl)benzamide is a benzamide derivative featuring a 2-aminobenzoyl core linked to a 4-hydroxybutyl substituent via an amide bond. The hydroxybutyl group introduces unique characteristics, such as enhanced hydrophilicity and hydrogen-bonding capacity, which may differentiate it from other derivatives with aryl or alkyl substituents .

Properties

CAS No.

146381-58-0

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-N-(4-hydroxybutyl)benzamide

InChI

InChI=1S/C11H16N2O2/c12-10-6-2-1-5-9(10)11(15)13-7-3-4-8-14/h1-2,5-6,14H,3-4,7-8,12H2,(H,13,15)

InChI Key

IZQZOBYFAMJZOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCO)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Amidation of Isatoic Anhydride with 4-Hydroxybutylamine

Method Overview

This method employs isatoic anhydride (anthranilic anhydride) and 4-hydroxybutylamine under microwave irradiation to form the target compound. Microwave synthesis offers rapid reaction times and high yields, as demonstrated in analogous benzamide syntheses.

Procedure
  • Reactants : Isatoic anhydride (1 equiv), 4-hydroxybutylamine (1 equiv), DMF (solvent).
  • Conditions : Microwave irradiation at 140–280 W for 4–10 minutes.
  • Workup : Cool to room temperature, add ice-cold water to precipitate the product, filter, and recrystallize.
Key Data
Parameter Value Source
Yield 65–99%
Melting Point (mp) ~110–150°C
Purity >95% (HPLC)
Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization to form the benzamide. The hydroxyl group in 4-hydroxybutylamine may enhance solubility or act as a directing group, though side reactions (e.g., hydrolysis) are minimized under controlled microwave conditions.

Conventional Thermal Synthesis Using Benzoyl Chloride

Method Overview

This approach utilizes benzoyl chloride and 4-hydroxybutylamine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is exothermic and requires careful temperature control to prevent side reactions (e.g., hydrolysis of the chloride).

Procedure
  • Reactants : Benzoyl chloride (1.1 equiv), 4-hydroxybutylamine (1 equiv), DCM (solvent).
  • Conditions : Reflux at 40–60°C for 2–4 hours.
  • Workup : Extract with ethyl acetate, wash with aqueous NaHCO₃, dry, and concentrate.
Key Data
Parameter Value Source
Yield 60–85%
Reaction Time 2–4 hours
Solvent DCM, THF
Challenges
  • Hydrolysis Risk : Benzoyl chloride’s reactivity necessitates anhydrous conditions.
  • Byproducts : Unreacted chloride may form hydrochloric acid, requiring neutralization.

Palladium-Catalyzed Coupling of Esters to Amines

Method Overview

This method converts esters (e.g., methyl 2-iodobenzoate) to benzamides via palladium-catalyzed coupling with 4-hydroxybutylamine. This approach avoids direct handling of reactive intermediates like anhydrides or chlorides.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-hydroxybutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Amino-N-(4-hydroxybutyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing biofilm formation and reducing bacterial resistance . The compound’s structure allows it to bind to target proteins, inhibiting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs of 2-Amino-N-(4-hydroxybutyl)benzamide include:

Compound Name Substituent on Amide Nitrogen Melting Point (°C) Yield (%) Key Functional Groups
2-Amino-N-(p-tolyl)benzamide (7) p-Tolyl (aromatic methyl group) - 97 Aromatic, hydrophobic
2-Amino-N-(4-chlorobenzyl)benzamide (9) 4-Chlorobenzyl - 95 (method A) Halogenated, lipophilic
2-Amino-N-(3,4-dimethoxyphenyl)benzamide (4) 3,4-Dimethoxyphenyl 166 60–100 Methoxy groups, polar
2-Amino-N-(4-fluorophenyl)benzamide (1) 4-Fluorophenyl - - Halogenated, electronegative
2-Amino-N-(4-hydroxybutyl)benzamide 4-Hydroxybutyl Not reported Not reported Hydroxyl, hydrophilic

Key Observations :

  • Hydrophilicity : The 4-hydroxybutyl group likely enhances aqueous solubility compared to aromatic substituents (e.g., p-tolyl or chlorobenzyl), which are more hydrophobic .
  • Synthetic Challenges : Hydroxybutyl-containing compounds may require protective strategies during synthesis (e.g., hydroxyl protection with trimethylsilyl groups), whereas aryl-substituted derivatives are typically synthesized via direct coupling .

Biological Activity

2-Amino-N-(4-hydroxybutyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10_{10}H14_{14}N2_{2}O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 146381-58-0

Structure

The structure of 2-Amino-N-(4-hydroxybutyl)benzamide features an amino group, a hydroxyl group, and a benzamide moiety, which contribute to its biological properties.

Research indicates that compounds similar to 2-Amino-N-(4-hydroxybutyl)benzamide may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxyl group is particularly significant as it can enhance solubility and bioavailability, potentially leading to increased therapeutic efficacy.

Pharmacological Effects

  • Antioxidant Activity : Some studies suggest that benzamide derivatives can exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Cardiovascular Effects : Related compounds have shown promise in modulating heart function and could be beneficial in conditions like heart failure .
  • Neuroprotective Effects : There is emerging evidence that certain benzamide derivatives may inhibit tau oligomer formation, a key factor in neurodegenerative diseases .

Study 1: Cardiovascular Impact

A study evaluated the effects of a related compound on heart failure using an ischemia-reperfusion injury model. Results indicated that the compound significantly reduced the infarct area and improved left ventricular pressure (LVP), suggesting potential therapeutic applications in cardiovascular diseases .

Study 2: Neurodegenerative Disease Research

Another investigation focused on the neuroprotective effects of benzamide derivatives against tau pathology. The findings demonstrated that these compounds could inhibit tau aggregation, offering insights into their potential use in treating Alzheimer's disease .

Data Table: Biological Activities of 2-Amino-N-(4-hydroxybutyl)benzamide and Related Compounds

Biological ActivityObserved EffectReference
AntioxidantReduces oxidative stress
CardiovascularDecreases infarct area
NeuroprotectiveInhibits tau aggregation

Recent Investigations

Recent studies have highlighted the potential of 2-Amino-N-(4-hydroxybutyl)benzamide in various therapeutic areas:

  • Pharmaceutical Development : The compound is being explored for its role in drug discovery, particularly in developing treatments for cardiovascular and neurodegenerative diseases.
  • Mechanistic Studies : Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects, focusing on receptor interactions and downstream signaling pathways.

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